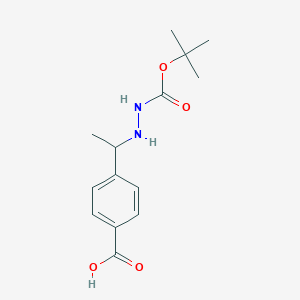

4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid

Descripción

4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid is a benzoic acid derivative featuring a hydrazinyl-ethyl side chain modified with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability during synthetic processes, particularly in peptide and heterocyclic chemistry. This compound serves as a critical intermediate in pharmaceutical synthesis, enabling controlled functionalization while mitigating unwanted side reactions. Its molecular formula is C15H21N2O4 (exact molar mass: 293.34 g/mol), though derivatives like its methyl ester hydrochloride (C15H22N2O4, molar mass: 294.35 g/mol) are also documented .

Propiedades

IUPAC Name |

4-[1-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-9(15-16-13(19)20-14(2,3)4)10-5-7-11(8-6-10)12(17)18/h5-9,15H,1-4H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCGGJOIRGUQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Protection of the Amino Group

- Objective: To protect the amino group on the hydrazine moiety to prevent side reactions during subsequent steps.

- Reagent: tert-Butoxycarbonyl chloride (Boc-Cl)

- Base: Triethylamine (TEA) or similar organic base

- Solvent: Typically dichloromethane or another aprotic solvent

- Conditions: The amino group is reacted with Boc-Cl in the presence of TEA at 0–25°C for 1–3 hours.

- Outcome: Formation of the Boc-protected hydrazine intermediate, which is stable under neutral and basic conditions but removable under acidic conditions.

This step ensures selective protection, which is crucial for the success of subsequent alkylation and coupling reactions.

Alkylation of the Protected Hydrazine

- Objective: To introduce the ethyl group onto the protected hydrazinyl moiety.

- Reagents: Alkyl halide such as ethyl bromide or ethyl iodide

- Base: Potassium carbonate or sodium hydride to deprotonate the nitrogen

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Conditions: Reaction carried out at room temperature to 50°C for several hours

- Outcome: Alkylation of the Boc-protected hydrazine to yield the ethyl-substituted intermediate.

This alkylation step is critical for introducing the ethyl substituent at the desired position on the hydrazine nitrogen.

Coupling with Benzoic Acid

- Objective: To attach the alkylated Boc-protected hydrazinyl ethyl group to the benzoic acid moiety.

- Reagents: Benzoic acid or substituted benzoic acid derivative

- Coupling Agents: Dicyclohexylcarbodiimide (DCC) or similar carbodiimide coupling reagents; optionally with 4-dimethylaminopyridine (DMAP) as a catalyst

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Conditions: Room temperature to mild heating (20–40°C) for 12–24 hours

- Outcome: Formation of the amide or ester linkage forming the target compound.

The coupling reaction is often optimized to minimize side products and maximize yield.

Industrial Scale Considerations

- Bulk Protection: Large-scale Boc protection is performed with controlled addition of Boc-Cl and base to maintain reaction exotherm and purity.

- Continuous Flow Alkylation: Alkylation is conducted in continuous flow reactors to improve reproducibility and reduce reaction times.

- Automated Coupling: Coupling steps are automated with inline monitoring to ensure consistent quality and reduce human error.

These industrial adaptations improve scalability, efficiency, and environmental footprint of the synthesis.

- Data Table: Summary of Preparation Steps

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amino Group Protection | Boc-Cl, Triethylamine | Dichloromethane | 0–25°C | 1–3 hours | >90 | Protects amino group from side reactions |

| Alkylation | Ethyl bromide, K2CO3 or NaH | DMF or DMSO | RT–50°C | Several hours | 70–85 | Introduces ethyl group onto hydrazine |

| Coupling with Benzoic Acid | Benzoic acid, DCC, DMAP | DCM or THF | 20–40°C | 12–24 hours | 75–90 | Forms final amide linkage |

- The Boc protecting group is stable under the basic and neutral conditions used during alkylation and coupling but can be selectively removed by mild acid treatment, allowing further functionalization if needed.

- Alkylation efficiency depends on the base used and solvent polarity; polar aprotic solvents favor nucleophilic substitution on the nitrogen atom.

- Carbodiimide-mediated coupling proceeds via activation of the carboxyl group to form an O-acylisourea intermediate, which then reacts with the amine to form the amide bond.

- Industrial processes emphasize continuous flow and automation to enhance yield and reduce impurities, which is critical for pharmaceutical-grade material production.

While 4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid and related Boc-protected benzoic acid derivatives share similar preparation strategies, the presence of the hydrazinyl group in 4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid requires careful control of reaction conditions to avoid over-alkylation or decomposition.

The preparation of this compound is a multi-step synthetic process involving:

- Selective Boc protection of the hydrazine amino group,

- Controlled alkylation to introduce the ethyl substituent,

- Coupling with benzoic acid derivatives using carbodiimide reagents.

This methodology is well-established and transferable to industrial scale with process optimizations such as continuous flow alkylation and automated coupling steps. The Boc group provides essential protection that facilitates selective reactions and high yields, making this compound valuable in organic synthesis and pharmaceutical research.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions . The conditions for these reactions may vary, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry

-

Reagent in Organic Synthesis :

- Used as a building block for synthesizing more complex organic molecules.

- Facilitates various chemical reactions such as oxidation, reduction, and substitution.

-

Chemical Reactions :

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Produces alcohols or amines.

- Substitution : Functional groups can be replaced under specific conditions.

Biology

-

Biological Activity :

- Exhibits potential antioxidant , antitumor , and anti-inflammatory properties.

- The hydrazine group allows it to form complexes with metal ions and interact with biomolecules such as proteins and nucleic acids.

-

Mechanisms of Action :

- Ongoing research is focused on understanding how it interacts at the molecular level with biological systems.

Medicine

-

Therapeutic Potential :

- Investigated for its role in drug development due to its unique chemical properties.

- Potential applications in treating diseases related to oxidative stress and inflammation.

-

Precursor for Drug Development :

- Used in the synthesis of novel pharmaceutical compounds targeting specific diseases.

Industry

- Production of Specialty Chemicals :

- Employed in the manufacture of various specialty chemicals due to its versatile reactivity.

- Material Science Applications :

- Potential use in creating advanced materials with specific properties tailored for industrial applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

-

Antioxidant Activity Study :

- Research demonstrated that the compound exhibits significant antioxidant properties, potentially useful in preventing oxidative damage in cells.

-

Antitumor Research :

- Preliminary studies indicate that it may inhibit tumor growth through mechanisms involving apoptosis induction in cancer cells.

-

Pharmacokinetics Investigation :

- Ongoing studies aim to determine its bioavailability, half-life, and clearance rates to better understand its therapeutic potential.

Mecanismo De Acción

The mechanism of action of 4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

Hydrazinyl Derivatives with Sulfonamide Moieties

- Example : (E)-4-[2-(1-(p-Tolyl)ethylidene)hydrazinyl]benzenesulfonamide (Celecoxib Related Compound E)

Boc-Protected Piperidine-Benzoic Acid Derivatives

- Example: 3-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethoxy)benzoic acid (Compound S16) Molecular Formula: C19H27NO5 (estimated) Key Differences: Boc group is attached to a piperidine ring linked via an ethoxy spacer. Applications: Used in reversible TEA domain transcription factor inhibitors, highlighting roles in oncology and gene regulation .

Hydroxyethyl Ester Derivatives

Structural and Pharmacokinetic Comparisons

Key Observations :

- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to sulfonamides or esters, which may favor biodistribution in drug formulations.

- Stability : Boc protection in hydrazinyl derivatives improves stability during synthetic steps, whereas hydroxyethyl esters are prone to hydrolysis under acidic conditions .

- Bioactivity: Sulfonamide derivatives (e.g., celecoxib analogs) exhibit targeted enzyme inhibition, while Boc-protected intermediates like the target compound are typically non-bioactive until deprotected .

Actividad Biológica

4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid, with the molecular formula and a molecular weight of 280.32 g/mol, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its hydrazine functional group, which can participate in various biochemical reactions. This group is known for its ability to form complexes with metal ions and interact with biomolecules such as proteins and nucleic acids. The compound may exhibit antioxidant , antitumor , and anti-inflammatory properties, although specific mechanisms remain under investigation.

Pharmacokinetics

Details regarding the pharmacokinetics of this compound, including bioavailability, half-life, and clearance rates, are still largely undetermined. However, factors such as temperature, pH, and the presence of other molecules can significantly influence its activity.

In Vitro Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cell Line Testing : The compound demonstrated significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines in vitro. The IC50 values were found to be lower than those of standard chemotherapeutic agents, indicating a potential for further development as an anticancer drug .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to enzymes involved in metabolic pathways associated with cancer progression. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions, which are critical for biological activity .

Case Studies

- Case Study 1 : A study on the compound's effects on oxidative stress in human fibroblasts showed that it could reduce reactive oxygen species (ROS), suggesting its potential use as an antioxidant agent .

- Case Study 2 : In another investigation, the compound was tested for anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a reduction in pro-inflammatory cytokines, supporting its role in inflammatory response modulation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Activities |

|---|---|---|

| 4-Hydrazinobenzoic Acid | C7H8N2O2 | Antimicrobial |

| 4-Aminobenzoic Acid | C7H7NO2 | Antioxidant |

| 4-Phenylhydrazine | C6H8N2 | Hematopoietic stimulant |

The distinct hydrazine group in this compound allows it to exhibit a broader range of biological activities compared to its analogs.

Q & A

Q. What are the key synthetic routes for preparing 4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step functionalization of the benzoic acid core. A common approach includes:

Protection of the hydrazine group : The tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc-anhydride under basic conditions (e.g., NaHCO₃ in THF/water) to protect the hydrazinyl moiety .

Ethyl linkage formation : Coupling reactions (e.g., nucleophilic substitution or reductive amination) connect the Boc-protected hydrazine to the ethyl group.

Benzoic acid functionalization : The aromatic ring is modified using electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

Q. Optimization strategies :

- Temperature control : Boc protection requires mild conditions (0–25°C) to prevent premature deprotection.

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aromatic substitutions .

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

Primary techniques :

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ for C₁₆H₂₁N₂O₄⁺: calculated 305.1497) .

Q. Advanced methods :

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., carboxyl dimerization in solid state) .

- IR spectroscopy : Identifies Boc carbonyl stretch (~1680 cm⁻¹) and hydrazine N-H bending (~3300 cm⁻¹) .

Advanced Research Questions

Q. How does the Boc group influence the compound’s stability and reactivity in biological assays?

- Stability : The Boc group hydrolyzes under acidic conditions (e.g., TFA in DCM), releasing free hydrazine for targeted drug delivery .

- Reactivity : Protection reduces nonspecific binding in enzyme inhibition studies. For example, in tyrosinase assays, the intact Boc group prevents copper chelation (common with free hydrazines) .

- Data contradiction : In some cases, residual Boc deprotection during biological testing alters activity. Control experiments (e.g., LC-MS monitoring) are critical to confirm structural integrity .

Q. What strategies address low yields in the final coupling step of the synthesis?

Common issues :

- Steric hindrance from the ethyl-Boc-hydrazine group reduces aromatic substitution efficiency.

- Competing side reactions (e.g., over-oxidation of the ethyl linker).

Q. Solutions :

- Pre-activation : Use of EDCI/HOBt for carboxylate activation improves coupling with amine/hydrazine nucleophiles .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hr reflux) and minimizes degradation .

- Chromatographic purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target from byproducts .

Q. How is the compound utilized in drug discovery, and what SAR (Structure-Activity Relationship) insights exist?

Applications :

- Enzyme inhibition : The free hydrazine (post-Boc removal) acts as a metalloenzyme inhibitor (e.g., carbonic anhydrase IX in cancer studies) .

- Prodrug design : Boc protection enhances solubility and bioavailability for in vivo delivery .

Q. SAR findings :

- Hydrazine position : Activity drops when the ethyl linker is replaced with methyl (reduced flexibility) .

- Boc vs. other protecting groups : Acetyl or Fmoc groups show faster deprotection but lower cellular uptake .

Q. How are computational methods applied to predict the compound’s interactions with biological targets?

- Docking studies : Molecular docking (AutoDock Vina) predicts binding to tyrosinase’s active site (ΔG ≈ −8.2 kcal/mol), validated by experimental IC₅₀ values .

- MD simulations : Reveal stable hydrogen bonds between the carboxyl group and Arg268 residue over 100 ns trajectories .

- ADMET prediction : SwissADME estimates moderate BBB permeability (logBB = −1.2) and CYP3A4 metabolism .

Q. What contradictions exist in reported biological activities, and how are they resolved?

Example conflict :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.